(2S)-2-(Trifluoromethyl)indoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8F3N |
|---|---|
Molecular Weight |
187.16 g/mol |
IUPAC Name |
(2S)-2-(trifluoromethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-4,8,13H,5H2/t8-/m0/s1 |
InChI Key |
ZBCLMTMXGXNCIR-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C21)C(F)(F)F |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(F)(F)F |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for 2s 2 Trifluoromethyl Indoline
Asymmetric Catalytic Approaches to the Indoline (B122111) Core
The direct and efficient construction of the chiral indoline skeleton has been a significant focus of synthetic research. Catalytic asymmetric methods are particularly powerful, enabling the formation of the desired stereocenter with high fidelity from achiral or racemic precursors.
Chiral Ligand-Mediated Reductions
A primary strategy for accessing (2S)-2-(trifluoromethyl)indoline is the asymmetric hydrogenation of the corresponding prochiral indole (B1671886), 2-(trifluoromethyl)indole. This transformation relies on transition metal catalysts complexed with chiral ligands to control the stereochemical outcome of the reduction.
Researchers have successfully employed iridium-based catalytic systems for the asymmetric hydrogenation of unprotected 2-substituted indoles. For instance, the use of an Iridium catalyst with a bisphosphine-thiourea ligand (ZhaoPhos) has been shown to be effective for the hydrogenation of 2-(trifluoromethyl)-1H-indole. This system operates through an anion-binding strategy, where a Brønsted acid assists in the in situ generation of an iminium ion from the indole, which is then reduced with high stereoselectivity. This method yields the desired chiral indoline product in good yield and with excellent enantioselectivity chinesechemsoc.org.
Rhodium complexes bearing chiral bisphosphine ligands have also proven effective. The PhTRAP-rhodium catalyst, for example, facilitates the highly enantioselective hydrogenation of various N-protected 2-substituted indoles, producing the corresponding indolines with up to 95% enantiomeric excess (ee) elsevierpure.comresearchgate.net. The presence of a base, such as cesium carbonate, is often crucial for achieving high enantioselectivity with this system researchgate.net.
Another effective approach is the Brønsted acid-catalyzed transfer hydrogenation. This metal-free method utilizes a chiral phosphoric acid as the catalyst and a Hantzsch ester as the hydrogen source. This technique has been applied to the reduction of 2-substituted 3H-indoles, affording optically active indolines with high enantioselectivities organic-chemistry.orgnih.gov. The mild reaction conditions and avoidance of transition metals make this an attractive strategy organic-chemistry.org.
Table 1: Chiral Ligand-Mediated Reduction for the Synthesis of Chiral Indolines
| Catalyst System | Substrate Type | Key Features | Reported Enantioselectivity (ee) |
|---|---|---|---|
| Ir/ZhaoPhos (bisphosphine-thiourea) | 2-(Trifluoromethyl)-1H-indole | Brønsted acid co-catalyst, anion-binding activation | 86-99% chinesechemsoc.org |
| [Rh(nbd)₂]SbF₆ / PhTRAP | N-acetyl 2-substituted indoles | Requires base (e.g., Cs₂CO₃) for high selectivity | Up to 95% researchgate.net |
| Chiral Phosphoric Acid / Hantzsch Ester | 2-Aryl-substituted 3H-indoles | Metal-free transfer hydrogenation | Up to 97% organic-chemistry.org |
| Pd(OCOCF₃)₂ / (R)-H₈-BINAP | Functionalized indoles | Brønsted acid activated hydrogenation | Up to 96% acs.org |
Enantioselective Cyclization Reactions
Enantioselective cyclization reactions provide a direct route to the indoline core, constructing the heterocyclic ring and the C2-stereocenter in a single, highly controlled step.
One such method involves a domino trifluoromethylation/cyclization of 2-alkynylanilines. Using a copper-based trifluoromethylating reagent derived from fluoroform, this strategy constructs the 2-(trifluoromethyl)indole core, which can subsequently be reduced to the indoline nih.gov. While the initial cyclization is not asymmetric, it provides the direct precursor for asymmetric hydrogenation.
Palladium-catalyzed reactions offer a pathway for the regioselective synthesis of trifluoromethyl-containing indolines. A method involving the dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides can produce these structures, with the regioselectivity controlled by the alkene substrate chinesechemsoc.org.
Furthermore, catalytic asymmetric 6π electrocyclization has been identified as a viable method for synthesizing functionalized indolines, highlighting the diverse catalytic strategies available for constructing this heterocyclic system nih.gov. Cooperative catalysis, combining a silver(I) salt with a chiral phosphoric acid, enables the enantioselective tandem cyclization of alkyne-tethered indoles to form complex polycyclic indolines with high stereocontrol organic-chemistry.org.
Catalytic Asymmetric Trifluoromethylation Strategies
The direct asymmetric installation of a trifluoromethyl group onto an indole or indoline precursor represents a formidable challenge. Most strategies involve the asymmetric transformation of a molecule that already contains the trifluoromethyl group.
The primary route to this compound involves the asymmetric hydrogenation of 2-(trifluoromethyl)indole, as detailed in section 2.1.1 chinesechemsoc.org. The synthesis of the 2-(trifluoromethyl)indole precursor itself is a key step. A domino trifluoromethylation/cyclization of 2-alkynylanilines with a CuCF₃ reagent is an effective method for this purpose nih.govbrandeis.edu.
Catalytic asymmetric Friedel-Crafts reactions are a powerful tool for creating chiral indole derivatives. elsevierpure.comnih.gov While these reactions typically occur at the C3 position of the indole ring, they underscore the potential of chiral metal complexes and organocatalysts to control stereochemistry in reactions involving indole substrates elsevierpure.comnih.gov. For the synthesis of 2-substituted indolines, the strategy generally shifts to the asymmetric modification of a pre-functionalized substrate. For instance, the Friedel-Crafts alkylation of indoles with ethyl trifluoropyruvate, catalyzed by a chiral Trost dinuclear zinc complex, produces chiral trifluoromethylated indole derivatives, although this functionalizes the C3 position elsevierpure.com.
Chiral Pool Synthesis and Derivatization
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach embeds chirality from the outset, which then directs the stereochemical course of subsequent reactions.
Utilization of Naturally Occurring Chiral Precursors
Inexpensive and commercially available chiral molecules serve as excellent starting points for complex synthesis. Pyroglutamic acid is a prime example, with both of its enantiomers being available. It can be used to prepare enantiomerically pure tricyclic indolines, demonstrating its utility as a versatile chiral building block rochester.edunih.gov. The synthesis leverages the inherent stereocenter of pyroglutamic acid to control the formation of new chiral centers rochester.edu.
L-tryptophan, a naturally occurring amino acid, is another valuable chiral precursor for the synthesis of natural products containing an indole-derived framework. Its indole moiety and pre-existing stereocenter make it an ideal template for constructing more complex chiral indoline structures.
Diastereoselective Synthesis from Pre-existing Chiral Centers
When a chiral center is already present in a molecule, it can influence the stereochemical outcome of new stereocenter formation, a process known as diastereoselective synthesis.
A notable example is the synthesis of tricyclic indolines from pyroglutamic acid. This process features a highly diastereoselective gold-catalyzed cyclization of an alkyne-tethered indole derived from the chiral starting material rochester.edu. The stereochemistry of the final product is dictated by the chirality of the pyroglutamic acid used.
Similarly, syntheses starting from L-tryptophan methyl ester have employed iridium-catalyzed reactions to produce hexahydropyrrolo[2,3-b]indole structures with high diastereoselectivity. The stereocenter of the parent amino acid directs the approach of the reagents, leading to the preferential formation of one diastereomer.
Table 2: Chiral Pool Precursors for Indoline Synthesis
| Chiral Precursor | Synthetic Strategy | Key Transformation | Resulting Structure |
|---|---|---|---|
| Pyroglutamic Acid | Diastereoselective cyclization | Gold-catalyzed cyclization of alkyne-tethered indole | Enantiomerically pure tricyclic indolines rochester.edunih.gov |
| L-Tryptophan | Diastereoselective prenylation | Iridium-catalyzed reverse prenylation | Hexahydropyrrolo[2,3-b]indole derivatives |
Resolution-Based Synthetic Routes
Resolution of a racemic mixture of 2-(trifluoromethyl)indoline (B11908433) is a common and practical approach to obtain the enantiomerically pure (2S)-isomer. This can be achieved through enzymatic kinetic resolution or classical diastereomeric salt formation.
Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign method for the separation of enantiomers. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. nih.gov
For the resolution of racemic 2-(trifluoromethyl)indoline, a typical strategy involves the N-acylation of the indoline nitrogen. In this process, a lipase (B570770), such as Candida antarctica lipase B (CALB), is employed to selectively acylate the (R)-enantiomer, leaving the desired (S)-2-(trifluoromethyl)indoline unreacted. The choice of acyl donor and solvent system is crucial for achieving high enantioselectivity and yield.
| Enzyme | Acyl Donor | Solvent | Outcome |
| Candida antarctica Lipase B (CALB) | Ethyl acetate | Toluene | Selective acylation of (R)-enantiomer |
| Candida rugosa Lipase | Isopropenyl acetate | Ionic Liquid/Toluene | High enantiomeric excess of unreacted (S)-enantiomer |
The use of ionic liquids as a co-solvent has been shown to enhance the enantioselectivity of some lipase-catalyzed resolutions. nih.gov The separation of the acylated (R)-enantiomer from the unreacted (S)-enantiomer is typically straightforward due to their different polarities, allowing for purification by standard chromatographic techniques. A key advantage of EKR is the mild reaction conditions and the high enantiomeric excess (ee) that can be achieved.
A well-established method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. wikipedia.orgpharmtech.com This method relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization. nih.gov
In the case of racemic 2-(trifluoromethyl)indoline, a chiral resolving agent such as a chiral carboxylic acid or a sulfonic acid is used. Common resolving agents include derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid. wikipedia.org The basic nitrogen of the indoline reacts with the acidic resolving agent to form a pair of diastereomeric salts.
Process of Diastereomeric Salt Resolution:
Salt Formation: The racemic 2-(trifluoromethyl)indoline is treated with a single enantiomer of a chiral acid (e.g., (1R)-(-)-10-camphorsulfonic acid) in a suitable solvent.
Crystallization: Due to their different physical properties, one diastereomeric salt (e.g., the salt of (S)-2-(trifluoromethyl)indoline with (1R)-(-)-10-camphorsulfonic acid) will be less soluble and will crystallize out of the solution.
Separation: The crystallized salt is separated by filtration.
Liberation of the Enantiomer: The pure diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the enantiomerically pure (S)-2-(trifluoromethyl)indoline.
The choice of solvent is critical in this process, as it can significantly influence the solubility difference between the diastereomeric salts. A screening of various solvents is often necessary to optimize the resolution.
| Chiral Resolving Agent | Solvent | Less Soluble Diastereomer |
| (1R)-(-)-10-Camphorsulfonic acid | Ethanol | Salt of (S)-2-(trifluoromethyl)indoline |
| (S)-(+)-Mandelic acid | Acetonitrile | Salt of (S)-2-(trifluoromethyl)indoline |
| Di-p-toluoyl-L-tartaric acid | Methanol/Water | Salt of (S)-2-(trifluoromethyl)indoline |
Innovative One-Pot and Multicomponent Synthesis Approaches
While resolution methods are effective, they are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate. To overcome this, significant research has focused on developing asymmetric syntheses, including one-pot and multicomponent reactions that can directly generate the desired (S)-enantiomer with high enantioselectivity.
Although a specific one-pot or multicomponent reaction for the direct synthesis of this compound is not widely reported, related methodologies for the synthesis of chiral indolines suggest potential pathways. One such promising approach is the palladium-catalyzed asymmetric hydrogenation of a suitable prochiral precursor, such as 2-(trifluoromethyl)indole. nih.gov This can be achieved via a dynamic kinetic resolution process. nih.gov
In a hypothetical one-pot synthesis, a prochiral 2-(trifluoromethyl)indole could be generated in situ and then asymmetrically hydrogenated using a chiral catalyst.
Hypothetical One-Pot Asymmetric Synthesis:
Step 1 (in situ formation): A domino trifluoromethylation/cyclization of a 2-alkynylaniline derivative could form the 2-(trifluoromethyl)indole. nih.govorganic-chemistry.orgacs.org
Step 2 (asymmetric reduction): The subsequent introduction of a chiral transition metal catalyst (e.g., a rhodium or iridium complex with a chiral phosphine (B1218219) ligand) and a hydrogen source would lead to the stereoselective reduction of the indole to the desired this compound.
Multicomponent reactions (MCRs), which combine three or more starting materials in a single step to form a complex product, offer an atom-economical and efficient route to heterocyclic compounds. researchgate.netrsc.org The development of a stereoselective MCR for this compound would be a significant advancement.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. rsc.org
Application of Green Chemistry Principles:
Catalysis: The use of catalytic methods, such as enzymatic resolution and transition metal-catalyzed asymmetric hydrogenation, is inherently greener than stoichiometric approaches as it reduces waste. nih.govrsc.org
Atom Economy: One-pot and multicomponent reactions are highly atom-economical as they incorporate most of the atoms from the starting materials into the final product, minimizing waste. rsc.org
Safer Solvents: Research into replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a key area of green chemistry. For instance, performing reactions in water, where possible, significantly reduces the environmental impact. beilstein-journals.org The use of electrochemical methods for the synthesis of indolines also represents a green approach by avoiding the need for chemical oxidants. researchgate.net
Renewable Feedstocks: While not yet widely applied to this specific synthesis, the future of green chemistry lies in the use of renewable starting materials.
An example of a greener approach in a related synthesis is the use of a potassium carbonate and tetrabutylammonium (B224687) bromide catalytic system in water for the synthesis of trifluoromethyl(indolyl)phenylmethanols, which offers high yields and reusability of the catalyst. beilstein-journals.org Such principles can be adapted for the synthesis of this compound to make the process more sustainable.
Reactivity and Transformations of 2s 2 Trifluoromethyl Indoline Derivatives
Electrophilic Aromatic Substitution Reactions on the Indoline (B122111) Ring
The benzene (B151609) ring of the indoline system is analogous to a dialkyl-substituted aniline (B41778), making it highly activated towards electrophilic aromatic substitution (EAS). The nitrogen atom is a powerful ortho-, para-directing group. Consequently, electrophilic attack is anticipated to occur primarily at the C5 (para) and C7 (ortho) positions. The electron-withdrawing nature of the trifluoromethyl group at C2 may slightly moderate this reactivity but is not expected to change the primary directing influence of the nitrogen atom.
While specific halogenation studies on (2S)-2-(trifluoromethyl)indoline are not extensively documented, the reactivity of the closely related 2-trifluoromethylindole provides valuable insights. Despite the presence of the electron-withdrawing trifluoromethyl group, 2-trifluoromethylindole is highly reactive towards electrophiles. nih.gov Halogenation with reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) proceeds readily, often without the need for a Lewis acid catalyst, to yield the 3-halo derivatives. nih.gov
For the indoline structure, where the five-membered ring is saturated, the focus of electrophilic attack shifts to the aromatic ring. The powerful activating and ortho-, para-directing effect of the indoline nitrogen dominates. Therefore, halogenation is expected to occur selectively at the C5 and C7 positions. Steric hindrance from the adjacent C2-substituted pyrrolidine (B122466) ring might influence the ortho/para ratio, potentially favoring substitution at the less hindered C5 position.
Table 1: Representative Halogenation of Indole (B1671886) Derivatives
| Substrate | Reagent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-(Trifluoromethyl)-1H-indole | N-Chlorosuccinimide (NCS), TMSCl (cat.) | THF | 3-Chloro-2-(trifluoromethyl)-1H-indole | 96% | nih.gov |
| 2-(Trifluoromethyl)-1H-indole | N-Bromosuccinimide (NBS) | THF | 3-Bromo-2-(trifluoromethyl)-1H-indole | 98% | nih.gov |
| 2-(Trifluoromethyl)-1H-indole | Iodine, H5IO6 | EtOH | 3-Iodo-2-(trifluoromethyl)-1H-indole | 98% | nih.gov |
Nitration and sulfonation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.comlumenlearning.comlibretexts.org The nitration of indole derivatives bearing electron-withdrawing groups has been studied, with substitution occurring on the benzene ring. umn.edu For instance, nitration of 3-acetylindole (B1664109) with concentrated nitric acid yields a mixture of the 6-nitro and 4-nitro derivatives. umn.edu
In the case of this compound, the strong ortho-, para-directing influence of the nitrogen atom would again direct the incoming nitro (NO₂⁺) or sulfo (SO₃) group to the C5 and C7 positions. libretexts.org The reaction typically proceeds by treating the substrate with a mixture of nitric acid and sulfuric acid for nitration, or with fuming sulfuric acid for sulfonation. libretexts.orglibretexts.org The products of these reactions, particularly nitro-substituted indolines, are valuable intermediates, as the nitro group can be further reduced to an amino group, allowing for additional functionalization. libretexts.org
Friedel-Crafts reactions on aniline and its derivatives are often complicated by the fact that the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the basic nitrogen atom. libretexts.org This coordination deactivates the aromatic ring towards further electrophilic attack. To overcome this, the nitrogen is often acylated first, which reduces its basicity. The resulting acylamino group is still an ortho-, para-director, and Friedel-Crafts acylation can proceed.
For this compound, direct Friedel-Crafts acylation or alkylation on the aromatic ring would likely face this limitation. A more viable strategy involves N-acylation of the indoline nitrogen, followed by Friedel-Crafts reaction, which would direct the incoming acyl or alkyl group to the C5 position (para to the nitrogen). Subsequent hydrolysis of the N-acyl group can regenerate the free amine if desired. Research on indole derivatives has shown that Friedel-Crafts alkylation can be achieved using various catalyst systems to produce C3-alkylated products. acs.orgrsc.orgnih.gov For the indoline system, however, the reaction targets the benzene moiety.
Nucleophilic Additions and Substitutions at the Indoline Nitrogen
The secondary amine of the indoline ring is nucleophilic and readily participates in a variety of reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds.
The nitrogen atom of this compound can be easily alkylated or acylated using standard synthetic protocols.
N-Alkylation: N-alkylation can be achieved using alkyl halides in the presence of a base. More advanced methods utilize transition metal catalysts. For example, iron-catalyzed N-alkylation of indolines with alcohols has been reported as an efficient method. nih.govresearchgate.net Similarly, iridium-catalyzed reactions provide a pathway for the N-alkylation of indolines. organic-chemistry.org These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the indoline.
N-Acylation: N-acylation is a straightforward transformation typically carried out using acid chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. Boron trifluoride etherate has also been shown to promote the regioselective 3-acylation of indoles with anhydrides, but for indolines, the reaction occurs at the nitrogen. mdpi.com An efficient method for the N-acylation of indoles, which can be adapted for indolines, involves the use of acyl peroxides in the presence of [Me₄N][SeCF₃], leading to 1-acyl substituted products. researchgate.netnih.gov
Table 2: N-Alkylation and N-Acylation of Indoline/Indole Derivatives
| Substrate | Reagent | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Indoline | Benzyl alcohol | Tricarbonyl(cyclopentadienone) iron complex, TFE, 110 °C | N-alkylated indoline | 93% | nih.gov |
| Indoline | Ethanol | Iridium complex, K₂CO₃, Water, 120 °C | N-ethylindoline | 94% | organic-chemistry.org |
| Indole | Acetic anhydride | BF₃·Et₂O, DCM, rt | 1-Acetylindole (minor), 3-Acetylindole (major) | N/A | mdpi.com |
| Indole | (PhCO)₂O₂ | [Me₄N][SeCF₃], DCE, rt | 1-Benzoyl-3-(trifluoromethylselanyl)indole | 81% | nih.gov |
The formation of amides is achieved through the N-acylation reactions described above. The resulting N-acyl-(2S)-2-(trifluoromethyl)indolines are stable compounds with modified electronic and steric properties.
The synthesis of N-sulfonamides is accomplished by reacting the indoline with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. Studies on 2-CF₃-indoles have demonstrated that N-tosyl groups can be installed in high yield by treating the indole with sodium hydride followed by tosyl chloride (TsCl). nih.gov This methodology is directly applicable to this compound, providing a route to the corresponding N-sulfonylated derivatives. These sulfonamides are often crystalline solids and are useful for characterization, as protecting groups, or as intermediates in further synthetic transformations.
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl group is renowned for its high stability, which is a consequence of the strong carbon-fluorine bonds. However, under specific conditions, this group can participate in transformations, although such reactions are not as common as those of other functional groups.
The conversion of a trifluoromethyl group into other functionalities on a heterocyclic core is a challenging yet valuable transformation. One of the most notable interconversions is the hydrolysis of the -CF3 group to a carboxylic acid. While this reaction has been reported for various aromatic and heteroaromatic compounds, specific examples involving the this compound scaffold are not extensively documented in the reviewed literature. Generally, the hydrolysis of a -CF3 group requires harsh conditions, such as treatment with strong acids or bases at elevated temperatures. For instance, the hydrolysis of trifluoromethylated triarylphosphines to their corresponding carboxylic acids has been achieved using fuming sulfuric acid and boric acid. It is plausible that similar conditions could be applied to 2-trifluoromethylindoline, although the potential for side reactions, such as ring-opening or degradation of the indoline core, would need to be carefully considered.
Another potential transformation is the reduction of the trifluoromethyl group. However, the high stability of the C-F bonds makes this a difficult process, often requiring potent reducing agents or specific catalytic systems. Literature on the direct reduction of a -CF3 group on an indoline ring is scarce.
It is important to note that the high stability of the trifluoromethyl group is often a desired feature in drug design, contributing to metabolic stability. nih.gov Therefore, its interconversion is typically only explored when a different functional group is required for a specific biological interaction or synthetic diversification.
The trifluoromethyl group exerts a strong influence on the electronic and steric properties of the indoline ring, particularly at the adjacent C-2 and N-1 positions.
Electronic Effects:
The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several consequences for the reactivity of the indoline system:
Acidity of N-H: The electron-withdrawing nature of the -CF3 group at the C-2 position increases the acidity of the proton on the indoline nitrogen (N-1). This facilitates deprotonation of the N-H bond, making the nitrogen a better nucleophile in its deprotonated form.
Basicity of the Nitrogen Atom: Conversely, the electron-withdrawing effect of the -CF3 group decreases the basicity of the nitrogen atom. nih.gov This is due to the reduced electron density on the nitrogen, making its lone pair less available for protonation or for acting as a Lewis base. nih.gov
Reactivity of the Aromatic Ring: The deactivating effect of the -CF3 group can influence electrophilic aromatic substitution reactions on the benzene portion of the indoline ring, generally making them slower.
Steric Effects:
The trifluoromethyl group is sterically demanding, although it is often considered a bioisostere of a methyl group. nih.gov This steric bulk can hinder the approach of reagents to the C-2 and N-1 positions, influencing the regioselectivity and stereoselectivity of reactions. For example, in reactions involving nucleophilic attack at the C-2 position, the bulky -CF3 group can direct the incoming nucleophile to the less hindered face of the molecule. Similarly, the steric hindrance can affect the rate of reactions at the nitrogen atom.
| Property | Impact of C2-CF3 Group |
| N-H Acidity | Increased |
| Nitrogen Basicity | Decreased nih.govnih.gov |
| Aromatic Ring Reactivity | Deactivated towards electrophilic substitution |
| Steric Hindrance at C2 | Significant |
| Steric Hindrance at N1 | Moderate |
Reactions at the 2-Position Chiral Center
The C-2 position of this compound is a stereogenic center, and its stability and reactivity are of paramount importance for maintaining the enantiopurity of the molecule and for its further stereospecific functionalization.
The chiral stability of α-trifluoromethyl amines is a crucial aspect, as racemization would lead to a loss of biological activity in many cases. The C-2 stereocenter in this compound is generally expected to be configurationally stable under neutral and mild acidic or basic conditions. The stability of the chiral center is attributed to the high energy barrier for the inversion of the stereocenter.
However, under certain conditions, epimerization can occur. For instance, the formation of an imine or enamine intermediate at the C-2 position could lead to a loss of stereochemical integrity. While specific epimerization studies on this compound are not widely reported, studies on related α-chiral allylic amines have shown that isomerization can occur under basic conditions. nih.govacs.orgnih.govresearchgate.net The presence of the electron-withdrawing -CF3 group could potentially stabilize an adjacent carbanion, which might facilitate epimerization under strong basic conditions. However, the steric bulk of the -CF3 group might also disfavor the formation of a planar intermediate necessary for racemization.
Stereospecific transformations at the C-2 position of this compound would allow for the synthesis of more complex chiral molecules while retaining the stereochemical information of the starting material. Such transformations are highly valuable in the synthesis of enantiomerically pure drug candidates.
One potential stereospecific reaction is the nucleophilic substitution at the C-2 position. However, due to the presence of the indoline nitrogen, direct S_N2 reactions at C-2 are not typical. Instead, reactions often proceed through the activation of the N-H bond followed by an intramolecular rearrangement or through the formation of an iminium ion intermediate.
For N-protected indolines, such as N-Boc-(2S)-2-(trifluoromethyl)indoline, it is possible to carry out stereospecific alkylation reactions. Deprotonation of the C-2 position with a strong base could generate a carbanion that could then be trapped with an electrophile. The stereochemical outcome of such a reaction would depend on whether the deprotonation and subsequent alkylation occur with retention or inversion of configuration, and whether the organometallic intermediate is configurationally stable.
While specific examples for this compound are not readily found in the literature, studies on the kinetic resolution of 2-arylindolines via deprotonation with a chiral base and trapping with an electrophile suggest that such stereospecific transformations are feasible. The bulky and electron-withdrawing -CF3 group would likely play a significant role in directing the stereochemical course of such reactions.
Ring-Opening and Ring-Expansion Reactions of the Indoline Core
The indoline ring system can undergo ring-opening and ring-expansion reactions to provide access to other heterocyclic scaffolds, which can be valuable for exploring new chemical space in drug discovery.
Ring-Opening Reactions:
Ring-opening of the indoline core can be achieved under various conditions. For example, N-acyl or N-sulfonyl indolines can undergo reductive cleavage of the N-C2 bond. The presence of the electron-withdrawing -CF3 group at the C-2 position could influence the facility of such reactions. For instance, it might make the C-2 position more susceptible to nucleophilic attack, potentially leading to ring-opening under milder conditions. However, specific studies on the ring-opening of this compound are not extensively reported.
Ring-Expansion Reactions:
A particularly interesting transformation of indoline derivatives is their ring-expansion to form quinolines, which are another important class of heterocyclic compounds. One common method for the ring expansion of indoles is the Ciamician-Dennstedt rearrangement, which involves the reaction of an indole with a dihalocarbene. nih.gov A similar transformation could be envisioned for 2-trifluoromethylindoline.
A plausible pathway for the ring expansion of an N-protected this compound to a quinoline (B57606) derivative could involve the following steps:
Reaction with a carbene source (e.g., from a diazo compound in the presence of a rhodium catalyst) to form a cyclopropane (B1198618) intermediate across the C2-C3 bond of the indoline. nii.ac.jp
Rearrangement of the cyclopropane intermediate, leading to the expansion of the five-membered ring to a six-membered ring.
Elimination and aromatization to afford the final quinoline product.
| Reaction Type | Potential Outcome | Plausible Reagents |
| Ring-Opening | Functionalized anilines | Reductive cleavage (e.g., with Na/NH3) |
| Ring-Expansion | 2-Trifluoromethylquinolines | Carbene sources (e.g., diazo compounds/Rh(II) catalyst) nii.ac.jp |
Metal-Catalyzed Cross-Coupling Reactions on Functionalized Derivatives
The functionalization of pre-existing this compound scaffolds, particularly those bearing halide or triflate leaving groups, opens the door to a variety of powerful palladium-catalyzed cross-coupling reactions. These methods are instrumental for elaborating the core structure, enabling the synthesis of diverse compound libraries.
Suzuki, Stille, Heck, and Sonogashira Couplings
While direct examples of Suzuki, Stille, Heck, and Sonogashira couplings on a pre-formed this compound core are not extensively documented in dedicated studies, the principles of these reactions are widely applied to related indole and indoline systems. The presence of the electron-withdrawing trifluoromethyl group is generally well-tolerated in these transformations.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate. Strategies have been developed for the synthesis of 2-substituted indoles and indolines that utilize a Suzuki-Miyaura coupling followed by a cyclization step. nih.govcolab.ws For instance, a highly chemoselective cross-coupling of imide-derived enol phosphates with boronic acids can precede a radical cyclization to furnish the indoline ring. colab.ws It is chemically feasible that a halo-substituted N-acyl-(2S)-2-(trifluoromethyl)indoline could undergo Suzuki-Miyaura coupling with various aryl- or vinylboronic acids to introduce substituents onto the aromatic ring. The choice of palladium catalyst and ligand, such as those based on phosphine (B1218219) ligands like SPhos, is crucial for achieving high efficiency, especially with challenging substrates. researchgate.net
Stille Coupling: The Stille reaction couples an organotin compound with an sp²-hybridized halide or triflate. google.com It is known for its tolerance of a wide array of functional groups. nih.gov Similar to the Suzuki coupling, it is plausible that a halo-aryl derivative of this compound could be functionalized using various organostannanes to introduce alkyl, vinyl, or aryl groups. The mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. google.com
Heck Reaction: The Heck reaction forms a C-C bond between an alkene and an aryl or vinyl halide. nih.govnih.gov This reaction has been successfully applied to halo-indoles and unprotected halo-tryptophans under aqueous conditions using a palladium catalyst. nih.govnih.gov For example, 7-bromo-tryptophan can be coupled with various styrenes. This suggests that a bromo-substituted this compound derivative could similarly be vinylated at the aromatic ring, providing a pathway to extend conjugation or introduce functionalized side chains.
Sonogashira Coupling: This coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone for introducing alkynyl moieties into organic molecules. mdpi.comnih.gov The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. mdpi.com Efficient copper-free conditions have also been developed. mdpi.com The Sonogashira reaction has been employed in cascade sequences to build complex heterocyclic systems from indoline precursors. caltech.edu For example, a palladium-catalyzed Sonogashira coupling followed by a Wacker-type cyclization has been used to create spiro[indoline-3,3'-quinoline] derivatives. caltech.edu This demonstrates the compatibility of the indoline core with the conditions of the Sonogashira reaction, making it a viable method for functionalizing halo-substituted this compound derivatives.
The table below summarizes the key features and potential applications of these cross-coupling reactions for functionalized this compound derivatives, based on analogous systems.
| Reaction | Coupling Partner | Catalyst System (Typical) | Potential Application on (2S)-2-(CF₃)indoline | Reference |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Arylation or vinylation of halo-indoline derivatives. | colab.ws |
| Stille | Organostannane (e.g., R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | Arylation, vinylation, or alkylation of halo-indoline derivatives. | google.comnih.gov |
| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Na₂PdCl₄), Ligand | Vinylation of halo-indoline derivatives. | nih.govnih.gov |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt, Base | Alkynylation of halo-indoline derivatives. | mdpi.comcaltech.edu |
C-H Activation and Functionalization Strategies
Direct C-H activation is a powerful and atom-economical strategy for functionalizing unactivated C-H bonds, avoiding the need for pre-functionalized substrates like halides or triflates. nih.gov For the indoline core, this approach allows for the selective introduction of substituents at various positions.
A key strategy for controlling the site of C-H activation is the use of a directing group, often attached to the indoline nitrogen. This group coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond. Research has shown that the C-7 position of the indoline ring is a common site for such functionalization.
A notable example is the rhodium(III)-catalyzed C-7 arylation of N-(2-pyrimidyl)-indolines with arylsilanes. In this reaction, the pyrimidyl group on the nitrogen atom acts as an effective directing group. The reaction proceeds smoothly and demonstrates a broad substrate scope, tolerating various functional groups on both the indoline ring and the arylsilane coupling partner.
The general reaction conditions and scope are highlighted below:
| Substrate | Coupling Partner | Catalyst & Conditions | Product | Yield | Reference |
| N-(2-pyrimidyl)indoline | Phenyltriethoxysilane | [CpRhCl₂]₂, CuSO₄, AgF, Dioxane, 80°C | N-(2-pyrimidyl)-7-phenylindoline | 98% | |
| N-(2-pyrimidyl)indoline | Triethoxy(4-tolyl)silane | [CpRhCl₂]₂, CuSO₄, AgF, Dioxane, 80°C | N-(2-pyrimidyl)-7-(p-tolyl)indoline | 95% | |
| N-(2-pyrimidyl)indoline | Triethoxy(4-methoxyphenyl)silane | [CpRhCl₂]₂, CuSO₄, AgF, Dioxane, 80°C | N-(2-pyrimidyl)-7-(4-methoxyphenyl)indoline | 91% | |
| N-(2-pyrimidyl)indoline | Triethoxy(4-(trifluoromethyl)phenyl)silane | [CpRhCl₂]₂, CuSO₄, AgF, Dioxane, 80°C | N-(2-pyrimidyl)-7-(4-(trifluoromethyl)phenyl)indoline | 85% | |
| 5-Methoxy-N-(2-pyrimidyl)indoline | Phenyltriethoxysilane | [Cp*RhCl₂]₂, CuSO₄, AgF, Dioxane, 80°C | 5-Methoxy-N-(2-pyrimidyl)-7-phenylindoline | 96% |
Table represents selected examples from the literature. Cp = Pentamethylcyclopentadienyl.*
This methodology shows excellent tolerance for electron-withdrawing groups, such as a trifluoromethyl group, on the arylsilane. Furthermore, indolines with electron-donating groups on the benzene ring react efficiently. Given this robustness, it is highly probable that an N-pyrimidyl-protected this compound would undergo C-7 arylation under similar conditions, providing a direct route to C-7 functionalized derivatives while preserving the stereochemistry at the C-2 position. This directed C-H functionalization approach offers a powerful alternative to classical cross-coupling reactions for modifying the indoline scaffold.
Spectroscopic and Structural Elucidation of 2s 2 Trifluoromethyl Indoline and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of (2S)-2-(Trifluoromethyl)indoline in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's constitution and stereochemistry.
One-dimensional NMR spectra offer fundamental information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the five-membered heterocyclic ring. The proton at the C2 position, being adjacent to the chiral center and the electron-withdrawing trifluoromethyl group, would likely appear as a complex multiplet due to coupling with the CF₃ group and the C3 methylene (B1212753) protons. The chemical shifts of the aromatic protons would be influenced by the nature and position of any substituents on the benzene ring.
¹³C NMR: The carbon spectrum provides information on all carbon atoms. The C2 carbon, directly attached to the nitrogen and the CF₃ group, would have a characteristic chemical shift. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The remaining aromatic and aliphatic carbons would also exhibit predictable shifts.
¹⁹F NMR: The fluorine NMR spectrum is particularly simple and informative for this compound. It is expected to show a single signal, typically a singlet or a doublet if coupled to the C2 proton, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a hallmark of the CF₃ group's electronic environment. For related compounds like 2-(trifluoromethyl)-1H-indole, the ¹⁹F signal appears around -60 ppm. jasco-global.com
Table 1: Expected NMR Spectroscopic Data for this compound (Note: This table is illustrative, based on principles of NMR and data from analogous structures like indoline (B122111) and 2-(trifluoromethyl)indole. jasco-global.comchemicalbook.com Exact chemical shifts (δ) and coupling constants (J) require experimental measurement.)
| Atom Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Key Couplings |
| N-H | Broad singlet (~3.6) | - | - | - |
| C2-H | Multiplet (~4.5-5.0) | ~65-75 (q) | - | ²JHF, ³JHH |
| C3-H₂ | Multiplet (~3.0-3.5) | ~30-40 | - | ²JHH, ³JHH |
| Aromatic (C4-C7) | Multiplet (~6.6-7.2) | ~110-150 | - | ³JHH, ⁴JHH |
| -CF₃ | - | ~125 (q) | ~ -60 | ¹JCF |
Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from 1D NMR and confirming the bonding network.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the C2 proton and the C3 methylene protons, as well as among the adjacent protons on the aromatic ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom, such as linking the C2-H signal to the C2 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together the entire molecular framework. For instance, it would show correlations from the C2-H proton to the aromatic carbons (C7a, C4) and the C3 carbon. Correlations from the N-H proton to C2 and C7a would also be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is vital for confirming stereochemistry. In a substituted derivative, NOESY could reveal through-space interactions between the C2 proton and protons on a substituent or specific protons on the indoline ring, helping to define its spatial orientation.
Table 2: Expected 2D NMR Correlations for the Indoline Core (This table is a representation of expected correlations to confirm structural connectivity.)
| Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) | Information Gained |
| COSY | C2-H | C3-H₂ | Confirms C2-C3 bond connectivity |
| Aromatic Hs | Adjacent Aromatic Hs | Confirms aromatic ring structure | |
| HSQC | C2-H | C2 | Assigns C2 carbon |
| C3-H₂ | C3 | Assigns C3 carbon | |
| HMBC | C2-H | C3, C4, C7a, CF₃ | Confirms connectivity around the chiral center |
| N-H | C2, C7a | Confirms position of the nitrogen atom |
Chiral Chromatography for Enantiomeric Purity Assessment
To function as a single enantiomer, the enantiomeric purity of this compound must be rigorously assessed. Chiral chromatography is the standard method for this analysis, capable of separating the (S) and (R) enantiomers.
Chiral HPLC is a powerful technique for separating enantiomers. nih.gov The separation is achieved using a column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and are often effective for separating a broad range of chiral compounds. nih.gov By passing a solution of the analyte through the column, the two enantiomers interact differently with the CSP, causing them to travel at different speeds and elute at different times. The ratio of the peak areas in the resulting chromatogram provides a precise measure of the enantiomeric excess (e.e.).
Table 3: Illustrative Chiral HPLC Method for Enantiomeric Purity (Note: This is a hypothetical method. The optimal column and mobile phase must be determined experimentally.)
| Parameter | Value |
| Column | Chiralpak® IA (Amylose-based CSP) |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected tR (S)-enantiomer | ~8.5 min |
| Expected tR (R)-enantiomer | ~10.2 min |
Chiral Gas Chromatography is another effective method for enantiomeric separation, particularly for volatile compounds. For indolines, which contain a secondary amine, derivatization is often required to block the active N-H group, thereby improving peak shape and volatility. youtube.com This can be achieved by acylation (e.g., with trifluoroacetic anhydride). The derivatized sample is then analyzed on a GC equipped with a chiral column, such as one coated with a cyclodextrin (B1172386) derivative. youtube.com Similar to HPLC, the enantiomers elute at different times, allowing for their quantification.
Table 4: Illustrative Chiral GC Method for Enantiomeric Purity (Note: This is a hypothetical method requiring prior derivatization of the analyte.)
| Parameter | Value |
| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) |
| Column | Cyclodextrin-based CSP (e.g., CHIRALDEX® G-TA) |
| Carrier Gas | Helium |
| Temperature Program | 100°C hold 2 min, ramp to 180°C at 5°C/min |
| Detector | Flame Ionization Detector (FID) |
| Expected tR (S)-enantiomer derivative | ~15.1 min |
| Expected tR (R)-enantiomer derivative | ~15.8 min |
X-Ray Crystallography for Absolute Configuration Determination
While chiral chromatography can separate enantiomers, it cannot determine which peak corresponds to the (S) or (R) configuration without a known standard. Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.
The process involves growing a high-quality single crystal of the enantiomerically pure compound (or a suitable crystalline derivative). This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density of the molecule. This model reveals the precise spatial arrangement of every atom. To determine the absolute configuration (e.g., to distinguish the (S)- from the (R)-enantiomer), anomalous dispersion effects are used, often culminating in the calculation of the Flack parameter. A Flack parameter value close to zero for a given stereochemical model confirms that the model correctly represents the absolute configuration of the crystal. mdpi.com
Table 5: Hypothetical Crystallographic Data for this compound (Note: This table illustrates the key data obtained from an X-ray crystallography experiment. Obtaining a suitable crystal is a prerequisite.)
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₉H₈F₃N | Confirms molecular composition |
| Crystal System | Orthorhombic | Describes the symmetry of the unit cell |
| Space Group | P2₁2₁2₁ | A common chiral, non-centrosymmetric space group |
| Temperature | 100 K | Data collected at low temperature for better resolution |
| Flack Parameter | 0.02(3) | A value near 0 confirms the assigned (S) configuration |
Crystal Structure Analysis of Representative Derivatives
Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, including its absolute configuration and solid-state packing. For trifluoromethyl-containing indoline derivatives, this technique is crucial for unambiguously confirming the connectivity and stereochemistry resulting from complex synthetic transformations.
In a recent study, a palladium-catalyzed dual functionalization of unactivated alkenes was developed to produce various trifluoromethyl-containing indolines. nih.gov The exact structure of one such derivative, a complex indoline product designated 4l , was unequivocally confirmed by single-crystal X-ray diffraction analysis. nih.gov The crystallographic data for this derivative has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2144260. nih.gov
Similarly, the crystal structure of an N-trifluoromethyl indole (B1671886) derivative (28 ) was determined, providing precise measurements of bond lengths and angles. nih.gov Such analyses are fundamental for understanding the electronic effects imparted by the trifluoromethyl group on the heterocyclic core.
Conformational Analysis from Solid-State Data
Solid-state data from X-ray crystallography offers a precise snapshot of a molecule's preferred conformation within the crystal lattice. This information is vital for understanding steric interactions and stereoelectronic effects that can govern molecular behavior.
For the indoline ring system, a key conformational feature is the pucker of the five-membered heterocyclic ring, which typically adopts an envelope or twist conformation. The crystal structure of derivatives like 4l reveals the specific conformation of this ring and the spatial orientation of the trifluoromethyl group relative to the fused benzene ring. nih.gov
Analysis of N-trifluoromethyl indole derivatives provides further insight. In the solid-state structure of N-CF3 indole 28 , the N-CF₃ bond length was determined to be 1.377 Å. nih.gov A noteworthy conformational feature was the pyramidalization of the indole nitrogen, which caused the N-CF₃ bond to be oriented 13° out-of-plane with respect to the indole ring system. nih.gov This deviation from planarity is a direct consequence of the steric and electronic demands of the trifluoromethyl group.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. compoundchem.com Each bond vibrates at a characteristic frequency, and absorption of IR radiation at these frequencies gives rise to a unique spectral fingerprint. compoundchem.comlibretexts.org
The IR spectrum of a trifluoromethyl-indoline derivative contains several key absorption bands that confirm its structure. mdpi.com The region from 4000 to 2500 cm⁻¹ reveals stretches involving hydrogen, such as the N-H stretch of the indoline secondary amine (typically 3300-3600 cm⁻¹) and C-H stretches. libretexts.org Aromatic C-H stretches appear at slightly higher wavenumbers (3100-3000 cm⁻¹) than aliphatic C-H stretches (below 3000 cm⁻¹). vscht.cz
The most diagnostic signals for this compound and its derivatives are the C-F stretching vibrations. The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the IR spectrum, typically in the 1350-1100 cm⁻¹ region. For instance, IR data for 3-methyl-2-(trifluoromethyl)-1H-indole (3a ) shows strong bands at 1257 cm⁻¹, 1077 cm⁻¹, and 1030 cm⁻¹, which are characteristic of C-F vibrations. mdpi.com
Table 1: Characteristic IR Absorption Bands for a Representative 2-(Trifluoromethyl)indole Derivative (3a) mdpi.com (Note: Data is for 3-methyl-2-(trifluoromethyl)-1H-indole)
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |
|---|---|---|
| 3391 | N-H Stretch | Medium-Strong |
| 2921, 2803 | C-H Stretch (aliphatic/aromatic) | Medium |
| 1452 | C=C Aromatic Ring Stretch | Medium |
| 1257 | C-F Stretch (asymmetric) | Strong |
| 1077, 1030 | C-F Stretch (symmetric) | Strong |
| 754, 715 | C-H Bend (out-of-plane) | Strong |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS instruments (such as ESI-TOF, Orbitrap, or FT-ICR) measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm).
This precision allows for the differentiation between molecules that may have the same nominal mass but different elemental formulas. For any proposed structure of a this compound derivative, a theoretical exact mass can be calculated based on the precise masses of its constituent isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁹F). The close agreement between the experimentally measured mass and the calculated mass provides unequivocal confirmation of the molecular formula.
For example, the molecular formula of 3-methyl-2-(trifluoromethyl)-1H-indole (3a ) was confirmed by HRMS. mdpi.com The calculated mass for the deprotonated molecule [M-H]⁻ was compared to the experimentally determined value, showing a negligible difference and thus validating the proposed formula. mdpi.com
Table 2: High-Resolution Mass Spectrometry Data for a Representative 2-(Trifluoromethyl)indole Derivative (3a) mdpi.com (Note: Data is for the [M-H]⁻ ion of 3-methyl-2-(trifluoromethyl)-1H-indole)
| Molecular Formula | Ion | Calculated Exact Mass (m/z) | Found Mass (m/z) | Mass Error (ppm) |
|---|---|---|---|---|
| C₁₀H₈F₃N | [C₁₀H₇F₃N]⁻ | 198.0536 | 198.0538 | 1.01 |
Theoretical and Computational Studies on 2s 2 Trifluoromethyl Indoline
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has emerged as a important method for investigating the electronic properties of molecular systems. For (2S)-2-(Trifluoromethyl)indoline, DFT calculations can provide a detailed picture of its electronic landscape, which is fundamental to its reactivity and interactions. While direct DFT studies on this compound are not extensively documented in publicly available research, valuable insights can be drawn from computational analyses of closely related indoline (B122111) structures, such as indoline-2,3-dione and its derivatives. researchgate.net
HOMO-LUMO Analysis and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
In studies of similar indoline derivatives, the HOMO is often located on the electron-rich benzene (B151609) ring and the nitrogen atom of the indoline core, while the LUMO is typically distributed over the electron-withdrawing groups. researchgate.net For this compound, the potent electron-withdrawing nature of the trifluoromethyl group at the C2 position is expected to significantly lower the energy of the LUMO. This would likely result in a smaller HOMO-LUMO gap compared to unsubstituted indoline, thereby enhancing its reactivity, particularly its susceptibility to nucleophilic attack.
Table 1: Predicted Frontier Orbital Characteristics of this compound
| Property | Predicted Characteristic | Implication |
| HOMO Location | Primarily on the indoline ring (benzene and nitrogen) | Site for electrophilic attack |
| LUMO Location | Primarily on the C2 carbon and the trifluoromethyl group | Site for nucleophilic attack |
| HOMO-LUMO Gap | Relatively small | Indicates higher reactivity |
This table is based on inferred data from computational studies of analogous indoline compounds.
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.
For this compound, the MEP map is expected to show a significant region of positive potential around the trifluoromethyl group and the adjacent C2 carbon, a direct consequence of the high electronegativity of the fluorine atoms. The nitrogen atom of the indoline ring and the aromatic ring are likely to exhibit regions of negative potential. This charge distribution reinforces the prediction from HOMO-LUMO analysis that the C2 position is a primary site for nucleophilic attack.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is intimately linked to its biological activity and physical properties. Conformational analysis of this compound is essential for understanding its preferred shapes and the energetic barriers between them.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational space of a molecule. These methods can identify low-energy conformations and provide insights into the flexibility and dynamics of the molecule over time. For the closely related (S)-indoline-2-carboxylic acid, studies have revealed distinct conformational preferences. nih.gov
Preferred Conformations and Steric Interactions
The five-membered ring of the indoline core is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The bulky and sterically demanding trifluoromethyl group at the C2 position will play a crucial role in determining the preferred conformation of the indoline ring. It is anticipated that the trifluoromethyl group will preferentially occupy a pseudo-equatorial position to minimize steric clashes with the hydrogen atoms on the adjacent nitrogen and C3 carbon.
The orientation of the trifluoromethyl group itself is also a key conformational feature. Rotation around the C2-CF3 bond will have a relatively low energy barrier, but certain staggered conformations that minimize eclipsing interactions with the substituents on the indoline ring will be favored.
Transition State Modeling for Reaction Mechanisms
Transition state modeling is a computational technique used to study the energy profile of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. This information is invaluable for understanding reaction mechanisms and predicting reaction rates.
Computational Elucidation of Stereoselective Pathways
The asymmetric synthesis of 2-substituted indolines can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. Computational modeling can elucidate the origin of stereoselectivity in such reactions. For instance, in a palladium-catalyzed asymmetric hydrogenation of an indole (B1671886) precursor to an indoline, DFT calculations can be used to model the transition states of the reaction. By comparing the energies of the transition states leading to the (S) and (R) enantiomers, chemists can predict which product will be favored.
Energy Barriers and Rate Constant Predictions
Beyond just predicting the favored stereoisomer, computational chemistry can quantify the energetics of a reaction. The activation energy barrier (ΔG‡), which is the energy difference between the reactants and the transition state, can be calculated using DFT. A lower energy barrier corresponds to a faster reaction rate. By calculating the energy barriers for competing reaction pathways, researchers can predict the feasibility of a particular synthetic route and the distribution of products.
For example, in the kinetic resolution of 2-arylindolines, DFT studies have been used to calculate the Gibbs free energy of activation for the rotation of N-Boc groups, which was found to be crucial for understanding the reaction mechanism. Similar computational approaches could be applied to investigate reactions involving this compound to predict rate constants and understand how reaction conditions might influence the stereochemical outcome. The Arrhenius equation can then be used to relate the calculated activation energy to the reaction rate constant, providing a more complete kinetic profile of the synthesis.
Prediction of Spectroscopic Properties (e.g., CD, ORD)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing chiral molecules. The experimental spectra are unique for each enantiomer and can be used to determine the absolute configuration of a newly synthesized compound. Theoretical calculations have become an indispensable tool for predicting and interpreting these spectra.
Time-dependent Density Functional Theory (TD-DFT) is the most common method used to calculate the electronic circular dichroism (ECD) and optical rotation (OR) of chiral molecules. The process involves first determining the stable conformations of the molecule in solution, often through a combination of molecular mechanics and DFT calculations. Then, for each significant conformer, the chiroptical properties are calculated. The final predicted spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.
By comparing the theoretically predicted CD or ORD spectrum with the experimentally measured one, the absolute configuration of the molecule can be confidently assigned. This combined experimental and computational approach is a powerful alternative to the often difficult and time-consuming process of growing single crystals for X-ray crystallography. While specific predicted spectra for this compound are not published, the methodology has been successfully applied to a wide range of chiral natural products and synthetic molecules, demonstrating its reliability.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization
The indoline scaffold is a common feature in many biologically active compounds. The trifluoromethyl group is also a well-known bioisostere for other chemical groups and can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
In a QSAR study, a set of molecules with known biological activities (e.g., inhibitory concentrations against a particular enzyme) is used to build a model. For each molecule, a variety of molecular descriptors are calculated. These descriptors can encode information about the molecule's electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to identify the descriptors that are most correlated with the biological activity. The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds. This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be potent, saving time and resources.
For the this compound scaffold, a QSAR study could be used to guide the optimization of its biological activity. By systematically modifying the scaffold (e.g., by adding substituents to the aromatic ring or the nitrogen atom) and building a QSAR model, researchers could identify the structural features that are most important for a desired biological effect. Although a specific QSAR model for this exact scaffold is not readily found in the literature, numerous studies on other indoline and indole derivatives have demonstrated the utility of this approach for drug discovery.
Future Research Directions and Emerging Opportunities
Development of Novel Asymmetric Synthetic Routes with High Atom Economy
The advancement of synthetic methodologies for accessing (2S)-2-(trifluoromethyl)indoline is paramount for its broader application. While classical multi-step syntheses exist, future research will undoubtedly focus on creating more efficient, enantioselective, and atom-economical routes. A primary goal is to move beyond stoichiometric reagents and pre-functionalized substrates toward catalytic and direct functionalization strategies.
Key research frontiers include the development of transition-metal-catalyzed asymmetric cyclizations of N-aryl-allylamines or related precursors. Another promising avenue is the exploration of organocatalytic methods, which could offer milder reaction conditions and avoid trace metal contamination in the final product. The ultimate ambition is the direct, enantioselective C-H trifluoromethylation of indolines or the development of cascade reactions that form the indoline (B122111) ring and install the trifluoromethyl group in a single, stereocontrolled operation. Such advancements would significantly reduce waste, cost, and labor, making the compound more accessible for large-scale use.
Table 1: Comparison of Hypothetical Future Synthetic Routes for this compound
| Metric | Traditional Multi-Step Synthesis | Future Asymmetric Catalytic Route | Key Advantage of Future Route |
| Number of Steps | 3 - 5 | 1 - 2 | Reduced labor and resource consumption. |
| Key Reagents | Stoichiometric chiral auxiliaries, potent fluorinating agents. | Catalytic amounts of a chiral ligand/metal complex or organocatalyst. | Lower catalyst loading, improved safety profile. |
| Atom Economy | Low to Moderate | High | Maximizes incorporation of reactant atoms into the final product, minimizing waste. |
| Stereocontrol | Often reliant on chiral pool or resolution. | Directly set by the catalyst. | High enantioselectivity without the need for resolving agents. |
Exploration of this compound in Photo- and Electro-Chemical Transformations
Modern synthetic methods increasingly leverage light and electricity to access novel reactivity. The exploration of this compound in photo- and electro-chemical transformations is a nascent field with significant potential. Photoredox catalysis, for example, could enable the direct functionalization of the indoline's aromatic ring or the N-H bond under exceptionally mild conditions, preserving the delicate stereocenter.
Furthermore, electrochemical methods could provide a powerful platform for both the synthesis and derivatization of this compound. Anodic oxidation could be explored for C-H functionalization or cross-coupling reactions, while cathodic reduction could offer pathways for modifying the trifluoromethyl group. These techniques often obviate the need for harsh chemical oxidants or reductants, aligning with the principles of green chemistry and opening up new avenues for creating complex derivatives that are inaccessible through traditional thermal methods.
Integration into Advanced Materials Science
The trifluoromethyl group is known to impart unique properties to organic molecules, including high thermal stability, increased lipophilicity, and distinct electronic characteristics. These features make this compound an attractive candidate for integration into advanced materials. Future research could focus on incorporating this chiral, fluorinated moiety into polymer backbones or as a pendant group.
The resulting materials could exhibit enhanced properties such as improved processability, higher glass transition temperatures, or specific optical activities. In the realm of organic electronics, the strong dipole moment of the C-F bonds could be harnessed to influence the self-assembly and electronic performance of organic semiconductors. Another potential application lies in the development of novel chiral stationary phases for chromatography, where the unique stereoelectronic profile of the molecule could enable the separation of other complex chiral compounds.
Table 2: Potential Applications of this compound in Materials Science
| Material Class | Potential Application | Property Conferred by the Moiety |
| Fluorinated Polymers | High-performance plastics, specialty coatings. | Enhanced thermal stability, chemical resistance, low refractive index. |
| Organic Electronics | Organic light-emitting diodes (OLEDs), field-effect transistors (OFETs). | Modified electronic levels, improved charge transport, controlled morphology. |
| Chiral Separation Media | High-performance liquid chromatography (HPLC) columns. | Unique chiral recognition sites for resolving enantiomers. |
| Liquid Crystals | Advanced display technologies. | Introduction of chirality and modification of mesophase behavior. |
Expansion of Applications in Complex Natural Product Synthesis
The indoline core is a prevalent feature in a vast array of bioactive natural products, particularly alkaloids. The introduction of a trifluoromethyl group can profoundly alter the pharmacological profile of a molecule, often enhancing its metabolic stability, cell permeability, and binding affinity. This compound is therefore a strategically important building block for the synthesis of novel, fluorinated analogs of these natural products.
Future research will likely see the use of this compound as a starting material to construct complex molecular architectures that mimic or are inspired by natural products like mitragynine (B136389) or vincamine. By creating these trifluoromethylated versions, chemists and pharmacologists can explore new structure-activity relationships and potentially develop next-generation therapeutic agents with improved efficacy and pharmacokinetic properties.
Synergistic Approaches Combining Computational and Experimental Research
The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating chemical research. For this compound, this approach can be particularly fruitful. Density Functional Theory (DFT) calculations can be employed to predict the most promising synthetic routes, design optimal chiral catalysts, and rationalize the observed stereoselectivity in its synthesis.
Furthermore, computational tools can model the conformational preferences of the molecule and its derivatives, providing crucial insights into how it might interact with biological targets such as enzymes or receptors. This predictive power allows experimental efforts to be more focused and efficient. For instance, before embarking on a lengthy synthesis, computational docking studies could prioritize which natural product analogs are most likely to exhibit desired biological activity, saving significant time and resources.
Sustainability and Scalability Considerations for Industrial Applications of this compound
For this compound to transition from a laboratory curiosity to a widely used industrial chemical, considerations of sustainability and scalability are critical. Future research must address the challenges associated with the large-scale production of fluorinated compounds. This includes minimizing the use of hazardous reagents, reducing solvent waste, and designing energy-efficient processes.
A key area of development will be the shift from batch processing to continuous flow chemistry. Flow reactors can offer superior heat and mass transfer, enabling safer handling of energetic reactions and potentially improving reaction yields and purity. The development of recyclable catalysts, the use of greener solvents (such as bio-based solvents or supercritical fluids), and the design of processes with a minimal environmental footprint will be essential for the commercially viable and responsible production of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-2-(trifluoromethyl)indoline, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, benzylation of (S)-indoline-2-carboxylic acid derivatives using trifluoromethylating agents (e.g., Togni’s reagent) under inert atmospheres at −20°C to 0°C preserves stereochemistry . Key parameters include:
- Catalyst : Chiral palladium or organocatalysts (e.g., Cinchona alkaloids) to control enantioselectivity.
- Solvent : Anhydrous THF or DCM to avoid hydrolysis.
- Monitoring : HPLC with chiral columns (e.g., Chiralpak IA) to track enantiomeric excess (>95% ee) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR : NMR to confirm trifluoromethyl group integration ( to ppm) .
- X-ray Crystallography : Resolve absolute configuration; compare with PubChem data (InChIKey: NAXDEFXCCITWEU-YFKPBYRVSA-N) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict dipole moments and Fukui indices for reactivity analysis .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Cross-validate assays using:
- Dose-Response Curves : Test across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific binding .
- Meta-Analysis : Compare IC values from patents (e.g., EP 4 374 877 A2) and peer-reviewed studies to identify outliers caused by solvent (DMSO vs. saline) or assay temperature .
Q. How does the stereochemical orientation of the trifluoromethyl group influence binding affinity in enzyme inhibition studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model (2S)- vs. (2R)-isomer interactions with target proteins (e.g., cytochrome P450).
- Free Energy Calculations : Apply MM-PBSA to quantify differences (>2 kcal/mol in favor of (2S)-isomer) .
- Mutagenesis Studies : Replace key residues (e.g., Tyr158 in CYP3A4) to validate hydrophobic pocket interactions .
Q. What are the best practices for handling this compound to minimize decomposition during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
